5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole synthesis protocol
5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole synthesis protocol
Executive Summary
This technical guide details the synthesis protocol for 5-(5-tert-butyl-2-hydroxyphenyl)isoxazole , a privileged scaffold in medicinal chemistry often associated with Hsp90 inhibition and anti-inflammatory pathways.[1]
The protocol prioritizes the Chromone Ring-Opening/Recyclization Route .[1] Unlike direct condensation methods that often suffer from regioselectivity issues (yielding mixtures of 3,5- and 5,3-isomers), this route leverages the inherent reactivity of the chromone (4H-chromen-4-one) intermediate to exclusively generate the 5-(2-hydroxyphenyl)isoxazole isomer.[1] This method is selected for its high regiofidelity, scalability, and the crystalline nature of intermediates, which simplifies purification.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary phases: the construction of the benzopyran-4-one (chromone) core and its subsequent nucleophilic attack by hydroxylamine.[1]
Strategic Logic:
-
Regiocontrol: The electrophilic center at C-2 of the chromone ring is highly susceptible to nucleophilic attack by hydroxylamine.[1] The subsequent ring opening and closure is thermodynamically driven to form the stable isoxazole ring containing the phenol moiety.
-
Substrate Availability: The starting material, 4-tert-butylphenol, is a commodity chemical.[1]
-
Atom Economy: The Vilsmeier-Haack cyclization provides a direct path to the chromone with minimal waste compared to Claisen condensation routes.[1]
Figure 1: Retrosynthetic disconnection showing the linear pathway from 4-tert-butylphenol to the target isoxazole.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of 6-Tert-butylchromone
Objective: Construct the bicyclic core from the acetophenone precursor.[1]
Reagents:
-
5-Tert-butyl-2-hydroxyacetophenone (1.0 eq)[1]
-
N,N-Dimethylformamide (DMF) (Excess, solvent & reagent)
-
Phosphorus oxychloride (POCl
) (1.5 eq) -
Boron trifluoride etherate (BF
·OEt ) (Optional catalyst for milder conditions)
Protocol:
-
Vilsmeier Reagent Formation: In a dry 3-neck round-bottom flask under N
atmosphere, cool anhydrous DMF (5.0 vol) to 0°C. Dropwise add POCl (1.5 eq) over 30 minutes, maintaining internal temperature <5°C. Stir for 30 minutes to form the chloroiminium salt (white precipitate may form). -
Addition: Dissolve 5-tert-butyl-2-hydroxyacetophenone (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.
-
Quench: Pour the reaction mixture onto crushed ice/water (10 vol) with vigorous stirring. Neutralize carefully with saturated NaOAc or NaHCO
solution to pH 6–7. -
Isolation: The chromone typically precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with CH
Cl , dry over MgSO , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane if necessary.
Key Causality: The Vilsmeier reagent formylates the
Phase 2: Isoxazole Formation (The Critical Step)
Objective: Regioselective conversion of chromone to 5-(2-hydroxyphenyl)isoxazole.[1]
Reagents:
-
6-Tert-butylchromone (1.0 eq)[1]
-
Hydroxylamine Hydrochloride (NH
OH[2][3]·HCl) (3.0 eq) -
Pyridine (Solvent/Base) OR Ethanol/Sodium Acetate (Green Alternative)
Protocol (Pyridine Method - Recommended for Yield):
-
Setup: Charge a reaction vessel with 6-tert-butylchromone (1.0 eq) and Hydroxylamine Hydrochloride (3.0 eq).
-
Solvent: Add anhydrous Pyridine (10 vol).
-
Reflux: Heat the mixture to reflux (115°C) for 6–8 hours.
-
Mechanism Check: The solution will likely darken. The reaction proceeds through the attack of NH
OH at the C-2 position, ring opening to the oxime intermediate, and recyclization involving the phenolic oxygen.
-
-
Workup: Cool to room temperature. Pour the mixture into a mixture of ice and concentrated HCl (to neutralize pyridine and protonate the product).
-
Target pH: Acidify to pH 2–3. This ensures the pyridine is removed as a salt and the phenolic isoxazole precipitates.
-
-
Filtration: Collect the precipitate by vacuum filtration. Wash copiously with water to remove pyridinium salts.
-
Purification: Recrystallize the crude solid from Ethanol or Methanol.
Protocol (Ethanol/NaOAc Method - Recommended for Safety):
-
Dissolve Chromone (1.0 eq) in Ethanol (15 vol).
-
Add NH
OH·HCl (3.0 eq) and Sodium Acetate (3.0 eq). -
Reflux for 12 hours.
-
Evaporate ethanol, suspend residue in water, and extract with Ethyl Acetate.
Process Visualization & Logic
The following diagram illustrates the reaction mechanism and workflow for Phase 2, highlighting the critical ring-opening/closing sequence.
Figure 2: Mechanistic flow of the chromone-to-isoxazole transformation.
Characterization & Specifications
Upon isolation, the product must be validated against the following physicochemical profile.
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or pyridine residue.[1] |
| Melting Point | 145°C – 149°C | Sharp range indicates high purity. |
| ¹H NMR (DMSO-d₆) | Diagnostic peak: Phenolic OH exchangeable; Isoxazole C4-H typically ~6.8 ppm.[1] | |
| MS (ESI+) | [M+H]⁺ = 260.1 | Molecular Formula: C₁₃H₁₅NO₂ |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in H₂O |
Safety & Scale-Up Considerations
-
Vilsmeier-Haack Hazard: The reaction of DMF and POCl
is exothermic and can run away if reagents are added too quickly.[1] On a kilogram scale, active cooling and controlled dosing pumps are mandatory. -
Hydroxylamine Hazard: Hydroxylamine residues can be explosive upon heating if concentrated to dryness. Always quench reaction mixtures with sodium bisulfite or similar reducing agents before waste disposal to destroy excess NH
OH. -
Pyridine Removal: Pyridine is hepatotoxic. Ensure complete removal during the acidic workup phase. Residual pyridine can inhibit downstream biological assays.
References
-
Chromone-Isoxazole Transformation: Sosnovskikh, V. Y. (2008). Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine: synthesis of novel RF-containing isoxazole and chromone derivatives.[1] Tetrahedron, 64(34), 7877-7889. Link
-
General Isoxazole Synthesis: Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381-8383. Link
-
Biological Relevance (Hsp90): Brough, P. A., et al. (2008). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer.[1] Journal of Medicinal Chemistry, 51(2), 196–218. Link
-
Enaminone Alternative Route: Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Journal of Chemistry, 2013, Article ID 856957. Link
